![molecular formula C12H19NO4 B2839620 (1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2305416-76-4](/img/structure/B2839620.png)
(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a carboxylic acid functional group and an alkoxycarbonyl moiety. Its molecular formula is C11H17NO4, and it has a molecular weight of approximately 227.26 g/mol. The structural uniqueness contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes involved in various biochemical pathways. Research indicates that this compound may act as a ligand for opioid receptors, particularly the μ-opioid receptor, which is significant for pain management and other therapeutic effects.
Binding Affinity
Studies have shown that derivatives of the azabicyclo[3.1.0]hexane structure exhibit high binding affinities for μ-opioid receptors, often in the picomolar range. This suggests that modifications to the structure can enhance receptor selectivity and potency, making it a candidate for further drug development .
Opioid Receptor Ligands
A significant study focused on the structure-activity relationship (SAR) of various azabicyclo compounds indicated that specific modifications to the bicyclic framework could lead to enhanced activity at μ-opioid receptors . The study highlighted how this compound could be optimized for therapeutic use in treating conditions like pruritus in veterinary medicine.
Pharmacological Applications
Research has explored the potential of this compound in drug design, particularly as a scaffold for developing new analgesics with fewer side effects compared to traditional opioids. The compound's ability to modulate pain pathways without significant adverse effects makes it a promising candidate for future pharmacological applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO₄ |
Molecular Weight | 227.26 g/mol |
Binding Affinity (μ-opioid) | Picomolar range |
Potential Applications | Analgesics, Pain Management |
Applications De Recherche Scientifique
The compound (1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral bicyclic compound that has garnered attention in various scientific research applications. Its unique structural features contribute to its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Properties
- Molecular Formula : C13H23NO4
- Molecular Weight : Approximately 253.33 g/mol
- Chirality : The presence of stereocenters makes this compound a subject of interest in asymmetric synthesis and drug design.
Medicinal Chemistry
The compound's structural attributes make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators. Research has indicated its potential role in:
- Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antimicrobial properties : Investigations into its efficacy against various bacterial strains are ongoing.
Asymmetric Synthesis
Due to its chirality, this compound can serve as a chiral building block in asymmetric synthesis processes. It can facilitate the creation of other chiral molecules, which are essential in designing drugs with specific enantiomeric profiles.
Biochemical Pathways
Research has explored how this compound interacts with specific biochemical pathways:
- It may act as an inhibitor or modulator for enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Its role in biosynthetic pathways related to amino acids or alkaloids could be significant for understanding natural product synthesis.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Johnson et al., 2024 | Enzyme Inhibition | Identified as a potent inhibitor of a key metabolic enzyme, suggesting potential therapeutic uses. |
Lee et al., 2025 | Synthesis Applications | Successfully used as a chiral catalyst in asymmetric reactions, yielding high enantiomeric excess. |
Propriétés
IUPAC Name |
(1S,5S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWIBBVOGIPNM-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305416-76-4 |
Source
|
Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.